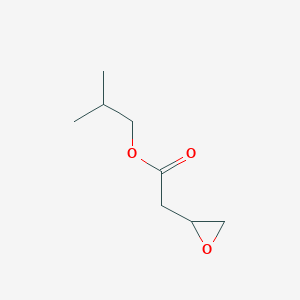

Isobutyl 3,4-epoxybutyrate

Übersicht

Beschreibung

Isobutyl 3,4-epoxybutyrate, also known as this compound, is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Isobutyl 3,4-epoxybutyrate serves as a valuable intermediate in organic synthesis due to its ability to undergo ring-opening reactions. This property is exploited to generate various chiral molecules essential for pharmaceuticals.

Case Study: Chiral Synthesis

A study demonstrated the use of this compound in the synthesis of chiral building blocks through epoxide hydrolase-catalyzed reactions. These reactions yield enantiopure diols, which are crucial for the production of biologically active compounds .

Biocatalysis

The application of this compound in biocatalysis highlights its role in enzymatic transformations. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form diols, demonstrating high selectivity and efficiency.

Case Study: Enzymatic Hydrolysis

Research indicates that microbial strains such as Acinetobacter baumannii possess epoxide hydrolase activity capable of performing kinetic resolutions on alkyl 3,4-epoxybutyrates. This process not only enhances the yield of desired products but also minimizes by-products, making it an eco-friendly alternative to traditional chemical methods .

Pharmaceutical Development

This compound has been identified as a precursor for several pharmaceutical agents. Its derivatives are involved in the synthesis of drugs targeting various conditions, including anti-inflammatory and antitumor therapies.

Case Study: Drug Synthesis

The compound has been utilized in synthesizing novel anti-inflammatory agents through selective modifications of its structure. The resulting compounds exhibit significant therapeutic effects while maintaining lower toxicity profiles .

Data Overview

To further illustrate the applications of this compound, the following table summarizes key findings related to its use in organic synthesis and biocatalysis:

Eigenschaften

CAS-Nummer |

100181-71-3 |

|---|---|

Molekularformel |

C8H14O3 |

Molekulargewicht |

158.19 g/mol |

IUPAC-Name |

2-methylpropyl 2-(oxiran-2-yl)acetate |

InChI |

InChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3 |

InChI-Schlüssel |

KLQCEQLRGRMLBI-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)CC1CO1 |

Kanonische SMILES |

CC(C)COC(=O)CC1CO1 |

Piktogramme |

Irritant; Environmental Hazard |

Synonyme |

ISOBUTYL 3,4-EPOXYBUTYRATE |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.